molecular formula C16H14F3N3O2 B1401735 Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311284-08-8

Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Cat. No. B1401735
M. Wt: 337.3 g/mol
InChI Key: RXSIIFLATMKGFV-VOTSOKGWSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or use in industry or research.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also typically discussed.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts. This can involve experimental studies or computational modeling.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties. Computational methods can also be used to predict these properties.


Scientific Research Applications

Multi-stimuli Responsive Materials

One significant application involves the use of similar V-shaped molecules for multi-stimuli responsive materials. Xiao-lin Lu and M. Xia (2016) synthesized novel half-cut cruciform molecules exhibiting morphology-dependent fluorochromism, which can change colors under mechanical force or pH changes. These materials show potential in security ink applications without needing a covering reagent, demonstrating the diverse utility of such compounds in creating sensitive and adaptive materials (Lu & Xia, 2016).

Advanced Synthesis Techniques

P. Gunasekaran, P. Prasanna, and S. Perumal (2014) explored the synthesis of highly functionalized pyrazolo[3,4-b]pyridines through a l-proline-catalyzed domino reaction. This method highlights the chemical versatility and potential for constructing complex molecules using base-catalyzed reactions, which could be applicable to derivatives of the compound for various research and industrial applications (Gunasekaran, Prasanna, & Perumal, 2014).

DNA Interaction Studies

M. Surendra Babu et al. (2017) synthesized Ni(II) and Zn(II) complexes with isomeric pyridyl tetrazole ligands to study DNA cleavage activities. These complexes displayed good antioxidant and moderate nematicidal activities, along with significant nuclease activity in the presence of H2O2. This research opens avenues for the application of similar compounds in the field of biotechnology and pharmaceuticals for targeting and modifying genetic materials (Babu et al., 2017).

Photoredox Catalysis

M. Ociepa, Joanna Turkowska, and D. Gryko (2018) developed a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives. This approach, highlighting the utility of redox-active compounds in synthetic chemistry, could potentially be applied to derivatives of the compound under discussion for synthesizing complex organic molecules (Ociepa, Turkowska, & Gryko, 2018).

High-Performance Materials

Research into novel pyridine-containing aromatic diamines for polyimides indicates the potential for creating materials with excellent thermal stability, mechanical properties, and low water uptake. Shanyin Yan et al. (2011) synthesized a series of pyridine-containing polyimides that exhibit outstanding thermal and mechanical properties, suggesting the applicability of such chemical frameworks in the development of high-performance polymers (Yan et al., 2011).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Information on safe handling and disposal would also be included.


Future Directions

This could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made to its synthesis or use.


I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, I’d be happy to try to provide more specific information.


properties

IUPAC Name

N,N-dimethyl-6-[3-[(E)-2-nitroethenyl]phenyl]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c1-21(2)15-10-13(16(17,18)19)9-14(20-15)12-5-3-4-11(8-12)6-7-22(23)24/h3-10H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSIIFLATMKGFV-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=C[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=C/[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
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Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
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Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
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Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
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Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
Reactant of Route 6
Dimethyl-{6-[3-((E)-2-nitro-vinyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

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